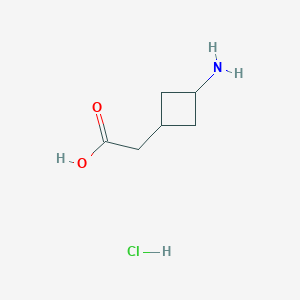
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
The synthesis of Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate typically involves multicomponent reactions. One common method involves the reaction of ethyl 2-cyanoacetate with 3,5-difluorobenzaldehyde and other reagents under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions, using reagents such as halogens or nucleophiles.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in drug design and development.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate can be compared with other fluorinated compounds such as:
- Ethyl 2-amino-2-(4-fluorophenyl)-3,3,3-trifluoropropanoate
- Ethyl 2-amino-2-(2,4-difluorophenyl)-3,3,3-trifluoropropanoate
- Ethyl 2-amino-2-(3,4-difluorophenyl)-3,3,3-trifluoropropanoate
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical and biological properties
Propriétés
IUPAC Name |
ethyl 2-amino-2-(3,5-difluorophenyl)-3,3,3-trifluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F5NO2/c1-2-19-9(18)10(17,11(14,15)16)6-3-7(12)5-8(13)4-6/h3-5H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHFKQHWJLHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)F)F)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bromo(phenyl)methyl]-3-iodobenzene](/img/structure/B2563047.png)
![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)
![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)
![N-(3-Chlorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2563059.png)
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2563060.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)


![2-cyclohexyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2563064.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)
